molecular formula C22H31N3O3 B5233108 1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide

1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B5233108
M. Wt: 385.5 g/mol
InChI Key: UJMLXDUZWDGOPS-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications

Preparation Methods

The synthesis of 1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and piperidine rings, followed by their coupling and subsequent functionalization.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of 1,3-benzodioxole involves the cyclization of catechol with formaldehyde under acidic conditions.

      Step 2: The piperidine ring is synthesized through the hydrogenation of pyridine or via the Mannich reaction.

      Step 3: Coupling of the benzodioxole moiety with the piperidine ring is achieved using a palladium-catalyzed cross-coupling reaction.

      Step 4: Introduction of the cyclopropyl group is typically done via a Grignard reaction or a similar organometallic approach.

      Step 5: Final functionalization to form the carboxamide group is achieved through amidation reactions using appropriate reagents like carbodiimides.

  • Industrial Production Methods

    • Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation

    • Common reagents: Potassium permanganate, chromium trioxide.
    • Conditions: Typically carried out in acidic or basic media.
    • Major products: Oxidized derivatives of the benzodioxole and piperidine rings.
  • Reduction

    • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Conducted under anhydrous conditions.
    • Major products: Reduced forms of the carboxamide and benzodioxole moieties.
  • Substitution

    • Common reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
    • Conditions: Varies depending on the substituent being introduced.
    • Major products: Substituted derivatives at the benzodioxole or piperidine rings.

Scientific Research Applications

1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Explored for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Potential therapeutic applications due to its structural similarity to known pharmacophores.
    • Studied for its activity against various biological targets, including enzymes and receptors.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Explored for its potential in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • Enzymes: Inhibits or modulates the activity of certain enzymes involved in metabolic pathways.
    • Receptors: Binds to specific receptors, altering their signaling pathways.
  • Pathways Involved

    • Signal transduction pathways: Modulates pathways involved in cell growth, differentiation, and apoptosis.
    • Metabolic pathways: Affects pathways related to energy production and biosynthesis.

Comparison with Similar Compounds

1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-22(23-18-4-5-18)16-6-12-25(13-7-16)19-8-10-24(11-9-19)14-17-2-1-3-20-21(17)28-15-27-20/h1-3,16,18-19H,4-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLXDUZWDGOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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